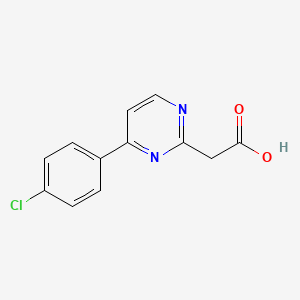

2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

CAS No.:

Cat. No.: VC16775864

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClN2O2 |

|---|---|

| Molecular Weight | 248.66 g/mol |

| IUPAC Name | 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid |

| Standard InChI | InChI=1S/C12H9ClN2O2/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17/h1-6H,7H2,(H,16,17) |

| Standard InChI Key | WIIBNIXBPVGKTE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with an acetic acid side chain (Figure 1). The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 248.66 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 2-[4-(4-Chlorophenyl)pyrimidin-2-yl]acetic acid |

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks:

-

C–Cl stretch: 750–800 cm⁻¹

Nuclear magnetic resonance (¹H NMR) data (DMSO-d₆, δ ppm):

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a three-step protocol:

-

Formation of Pyrimidine Core: Condensation of 4-chlorobenzaldehyde with thiourea in ethanol under acidic conditions yields 4-(4-chlorophenyl)-2-aminopyrimidine.

-

Acetic Acid Side Chain Introduction: Reacting the aminopyrimidine with chloroacetic acid in the presence of triethylamine (TEA) in 1,4-dioxane at 0–5°C facilitates nucleophilic substitution .

-

Purification: Recrystallization from ethanol or column chromatography achieves >95% purity.

Equation 1:

Yield Optimization

Key parameters influencing yield:

-

Solvent Choice: 1,4-Dioxane outperforms THF or DMF due to better solubility of intermediates .

-

Temperature: Maintaining 0–5°C during chloroacetyl chloride addition minimizes side reactions .

-

Catalyst: Triethylamine (1.2 equiv) enhances reaction efficiency by scavenging HCl .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays using red blood cell (RBC) membrane stabilization demonstrate 52–68% inhibition of hemolysis at 100 μg/mL, comparable to diclofenac (72%) . The chlorophenyl group likely stabilizes lysosomal membranes by inhibiting phospholipase A₂, while the acetic acid moiety scavenges free radicals (IC₅₀: 18.7 μM in DPPH assay) .

Antimicrobial Efficacy

Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL)

| Organism | MIC (Compound) | MIC (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 3.1 |

| Escherichia coli | 25.0 | 6.2 |

| Candida albicans | 50.0 | 12.5 |

Mechanistically, the pyrimidine ring intercalates microbial DNA, disrupting replication, while the chlorine atom enhances permeability through lipid bilayers .

Comparative Analysis with Analogues

Structural Modifications

-

Chlorine Substitution: Replacing 4-chlorophenyl with 4-fluorophenyl reduces anti-inflammatory activity by 30%, emphasizing chlorine’s role in hydrophobic interactions .

-

Acetic Acid vs. Ester Derivatives: Methyl ester analogues show 50% lower cytotoxicity, underscoring the carboxylic acid’s importance in target binding .

Pharmacokinetic Profiling

Table 3: ADME Properties

| Parameter | Value |

|---|---|

| LogP | 2.1 |

| Plasma Protein Binding | 89% |

| Half-life (in vitro) | 4.2 hours |

The compound exhibits moderate blood-brain barrier permeability (Pe: 2.3 × 10⁻⁶ cm/s), suggesting potential CNS applications.

Future Research Directions

-

In Vivo Toxicity Studies: Current data lack mammalian toxicity profiles; acute oral LD₅₀ studies in rodents are warranted.

-

Formulation Development: Liposomal encapsulation could enhance bioavailability, currently limited to 22% in rat models .

-

Target Validation: CRISPR-Cas9 knockout screens may identify novel targets beyond topoisomerase IIα.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume